molecular formula C8H3BrF3N B7988803 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile

2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile

Cat. No.: B7988803
M. Wt: 250.01 g/mol
InChI Key: DVOFRADANHQEPA-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile: is an organic compound with the molecular formula C8H3BrF3N . It is a derivative of trifluorotoluene, characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 3-cyano-trifluorotoluene using bromine or a brominating agent such as dibromohydantoin in the presence of a solvent like sulfuric acid . The reaction is typically carried out at controlled temperatures to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The starting material, 3-cyano-trifluorotoluene, is subjected to bromination under optimized conditions to achieve high yields and purity. The process may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the cyano group can participate in reduction and oxidation reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile is unique due to the combination of bromine, cyano, and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-bromo-4,5,6-trifluoro-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c1-3-5(9)4(2-13)7(11)8(12)6(3)10/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOFRADANHQEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)C#N)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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